molecular formula C11H12N4S B5565983 6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B5565983
M. Wt: 232.31 g/mol
InChI Key: RULQJSDYJWOUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a nitrogen-based heterocyclic compound . It has a molecular formula of C11H12N4S and an average mass of 232.305 Da . This compound is part of a class of substances that are of great interest to chemists due to their wide range of applications and their structural diversity, which allows for the modification of properties and the creation of optimal structures for specific purposes .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles was synthesized, and further reaction of which with dimethyl chloroethynylphosphonate yielded a series of new dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo [1,2- c ]pyrimidin-2-yl)phosphonates .

Scientific Research Applications

Chemical Synthesis and Derivative Development

6-Amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile serves as a precursor in the synthesis of various chemically significant compounds. For instance, it is utilized in the creation of fused heterocycles and pyridine derivatives, which are essential in the field of medicinal chemistry and material science. This compound undergoes reactions with halo compounds, acrylonitrile, and other agents to produce new derivatives of fused pyridines, contributing significantly to the diversification of chemical structures for various applications (Abdel-ghany et al., 2016).

Corrosion Inhibition

Research indicates that derivatives of 6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile exhibit properties beneficial for corrosion inhibition. These derivatives have been studied for their effectiveness in protecting materials like N80 steel in acidic environments, demonstrating significant inhibition efficiency. Such applications are vital in industrial sectors where corrosion resistance is crucial for maintaining the integrity and longevity of metallic structures (Ansari et al., 2015).

Potential in Dye Synthesis

This compound has also found utility in the synthesis of disperse dyes. Derivatives of 6-amino-4-isobutyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile have been used to create azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which are then applied as disperse dyes for textiles. These dyes exhibit desirable spectral characteristics and fastness properties, important for fabric and garment manufacturing (Ho, 2005).

Electrophilic Substitution and Cyclization Reactions

Moreover, the compound undergoes electrophilic substitution and cyclization reactions, forming various heterocyclic structures. These reactions are fundamental in organic chemistry, enabling the synthesis of complex molecules with potential applications in drug development and material sciences (Dyachenko & Karpov, 2013).

properties

IUPAC Name

2-amino-4-(2-methylpropyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-6(2)3-7-8(4-12)10(14)15-11(16)9(7)5-13/h6H,3H2,1-2H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULQJSDYJWOUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=S)NC(=C1C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-(2-methylpropyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.